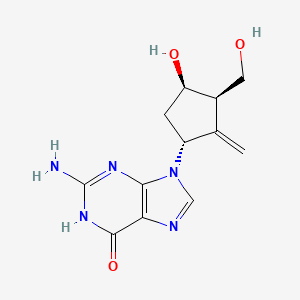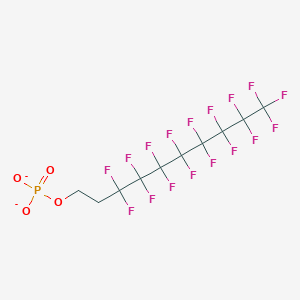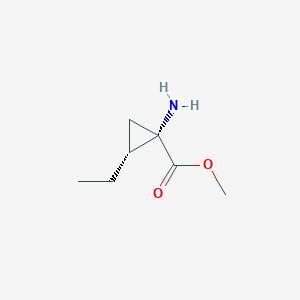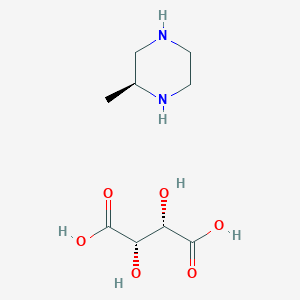![molecular formula C11H22N6O4S2 B1147564 N-[Metilenbis(sulfanediyletileno)]bis(N'-metil-2-nitroeteno-1,1-diamina) CAS No. 1331637-48-9](/img/new.no-structure.jpg)
N-[Metilenbis(sulfanediyletileno)]bis(N'-metil-2-nitroeteno-1,1-diamina)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) is primarily used as a pharmaceutical secondary standard for quality control in the production of ranitidine . It is also employed in analytical chemistry for method development and validation, ensuring the accuracy and precision of pharmaceutical assays .
Métodos De Preparación
The synthesis of 1,1’-N-[Methylenebis(sulphanediylethylene)]bis(N’-methyl-2-nitroethene-1,1-diamine) involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Mecanismo De Acción
As a secondary standard, this compound does not have a direct mechanism of action. its role in quality control ensures that pharmaceutical products meet the required standards for safety and efficacy. It helps in the identification and quantification of impurities in ranitidine formulations .
Comparación Con Compuestos Similares
Similar compounds include other impurities and degradation products of ranitidine, such as:
- Ranitidine Impurity A
- Ranitidine Impurity B
- Ranitidine Impurity C
- Ranitidine Impurity D
These compounds share structural similarities but differ in their specific functional groups and molecular configurations .
Propiedades
Número CAS |
1331637-48-9 |
|---|---|
Fórmula molecular |
C11H22N6O4S2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3 |
Clave InChI |
VWZXRGJMLLSQBK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |
Sinónimos |
Ranitidine EP Impurity J; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)




